molecular formula C10H10N2O3 B2473395 ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 33545-44-7

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2473395
CAS No.: 33545-44-7
M. Wt: 206.201
InChI Key: GSVBXAZEQDJUOY-UHFFFAOYSA-N
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Description

Furan derivatives, such as the one you mentioned, are often used in the synthesis of various organic compounds . They can serve as building blocks for the formation of naturally occurring metabolites and various substituted furans used as pharmaceutical agents .


Synthesis Analysis

Furan derivatives can be synthesized from carbohydrate-derived furfurals by chemical catalysis . The process involves the use of organocatalysts and can yield good to excellent isolated yields of the acrylic acids under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex, with multiple bonds, aromatic bonds, and ester groups . The exact structure would depend on the specific compound and its synthesis process.


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For example, Ethyl 3-(furan-2-yl)propionate has a molecular weight of 168.19, a refractive index of 1.459, a boiling point of 212 °C, and a density of 1.054 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Activity Evaluation in Pharmaceuticals

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate and its derivatives have been extensively studied for their potential in pharmaceutical applications. Kumaraswamy et al. (2008) described the synthesis of various pyrazole derivatives, including Ethyl naphtho[2,1-b]furan-2-carboxylate, and evaluated their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008). Ahmed et al. (2019) synthesized new pyrazole derivatives containing 5-phenyl-2-furan, noting their significant fungicidal activity against various fungi, including P. infestans (Ahmed et al., 2019).

Application in Synthesis of Complex Molecules

The synthesis of complex molecules often involves the use of pyrazole derivatives as intermediates or reactants. For example, Machado et al. (2011) reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating their use in creating a variety of compounds with potential biological activities (Machado et al., 2011). Ju (2014) explored the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for pesticides like chlorantraniliprole, showcasing its relevance in agricultural chemistry (Ju, 2014).

Analytical and Spectral Studies

Research has also focused on the analytical and spectral properties of furan and pyrazole derivatives. Patel (2020) investigated the chelating properties of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its metal complexes, emphasizing their potential in materials science and coordination chemistry (Patel, 2020).

Applications in Organic Synthesis

El-Wahab et al. (2011) explored the synthesis of novel naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, which showed promising effects against Gram-positive and negative bacteria and fungi, underlining the role of these compounds in synthetic organic chemistry and drug discovery (El-Wahab et al., 2011).

Mechanism of Action

The mechanism of action of furan derivatives can vary widely depending on their specific structure and the context in which they are used. For example, in the context of Suzuki–Miyaura coupling, the reaction involves the attack of an enol oxygen onto a protonated carbonyl group .

Safety and Hazards

When handling furan derivatives, it’s important to work in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . These compounds can also be combustible .

Future Directions

The use of furan derivatives and similar compounds is a topic of ongoing research. They have potential applications in a variety of fields, including the development of new pharmaceuticals and the production of bio-based materials .

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBXAZEQDJUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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